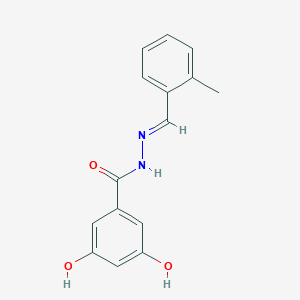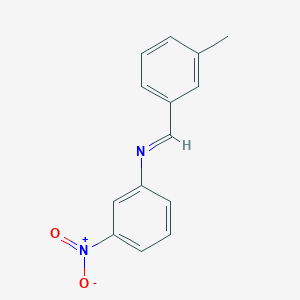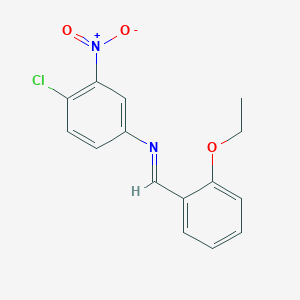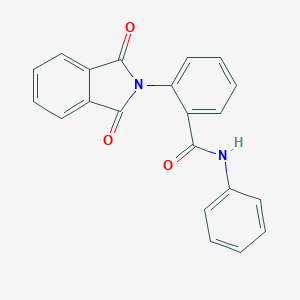
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its aromatic heterocyclic structure, making it significant in various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation of phthalic anhydride with N-phenylbenzamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide can be compared with other phthalimide derivatives, such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a benzamide group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate:
Propriétés
Formule moléculaire |
C21H14N2O3 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C21H14N2O3/c24-19(22-14-8-2-1-3-9-14)17-12-6-7-13-18(17)23-20(25)15-10-4-5-11-16(15)21(23)26/h1-13H,(H,22,24) |
Clé InChI |
NGMSRBZQJRKFMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


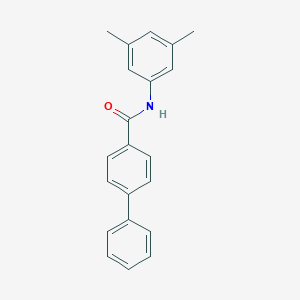
![N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B325824.png)

![(6E)-6-[(3,5-dichloroanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325830.png)
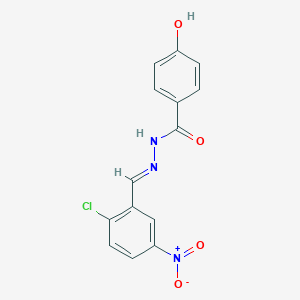
![N-phenyl-2-[(3,4,5-trimethoxybenzylidene)amino]benzamide](/img/structure/B325832.png)
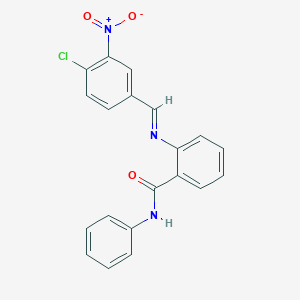
![2-[[(Z)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-N-phenylbenzamide](/img/structure/B325834.png)
![2-[(4-chlorobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325835.png)
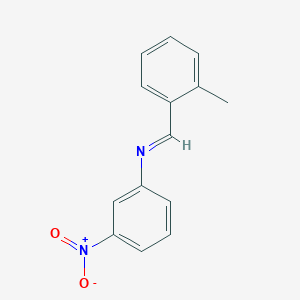
![5-Methyl-2-[(2-methylbenzylidene)amino]phenol](/img/structure/B325840.png)
